The compound can be synthesized through various chemical methods, primarily involving modifications of serine derivatives. Its synthesis is crucial for applications in pharmaceuticals, particularly in the development of peptide-based drugs.
(2R,3S)-Fmoc-3-phenylisoserine falls under the classification of amino acid derivatives and is specifically categorized as a non-proteinogenic amino acid due to its structural modifications. It plays a significant role in medicinal chemistry and peptide synthesis.
The synthesis of (2R,3S)-Fmoc-3-phenylisoserine typically involves several steps:
Technical details about specific reagents and conditions vary based on the chosen synthetic route. For instance, one method involves using racemic cis-3-phenylglycidic acid as an intermediate, which is treated with ammonia to yield (2R,3S)-3-phenylisoserine .
The molecular formula of (2R,3S)-Fmoc-3-phenylisoserine is with a molecular weight of approximately 403.43 g/mol . The structure includes:
The compound has a melting point range of 191–199 °C and exhibits high purity levels (≥ 99% HPLC) . Its stereochemistry is critical for its biological activity.
(2R,3S)-Fmoc-3-phenylisoserine undergoes various chemical reactions typical for amino acids:
Technical details regarding reaction conditions often include solvents like dimethylformamide and temperatures controlled to optimize yields .
The mechanism by which (2R,3S)-Fmoc-3-phenylisoserine exerts its effects largely relates to its incorporation into peptides that may interact with biological targets such as receptors or enzymes. Its structural features enable it to mimic natural amino acids while providing unique properties that can enhance peptide stability and activity.
Research indicates that derivatives like (2R,3S)-Fmoc-3-phenylisoserine are involved in developing drugs targeting cancer and other diseases due to their ability to modify biological pathways through peptide interactions .
(2R,3S)-Fmoc-3-phenylisoserine exhibits typical properties of amino acids but with enhanced stability due to the Fmoc protecting group. Its solubility in organic solvents makes it suitable for peptide synthesis applications.
(2R,3S)-Fmoc-3-phenylisoserine has several applications in scientific research and pharmaceutical development:
The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a cornerstone in modern peptide synthesis due to its orthogonal deprotection characteristics and steric bulk. For (2R,3S)-3-phenylisoserine, Fmoc protection enables chemoselective modification of the α-amino group while preserving the β-hydroxy functionality essential for downstream applications. This strategic protection is achieved through reagents like Fmoc-OPhth (Fmoc-O-phthalimide), which minimizes side products such as Fmoc-β-Ala-OH that commonly arise from Lossen rearrangements when using Fmoc-OSu (succinimidyl carbonate) [10]. The Fmoc group’s acid stability allows compatibility with tert-butyl-based side-chain protection during solid-phase synthesis. Crucially, Fmoc-protected phenylisoserine derivatives exhibit enhanced solubility in polar aprotic solvents (e.g., DMF, NMP), facilitating high-yield acylation reactions. In SARS-CoV 3CLpro inhibitor design, Fmoc-(2R,3S)-3-phenylisoserine enables precise positioning of cinnamoyl warheads within protease binding pockets, demonstrating its role in structure-based drug discovery [6].
Table 1: Fmoc Introduction Methods Compared
Reagent | Byproduct Risk | Reaction Rate | Typical Yield |
---|---|---|---|
Fmoc-OSu | High (Lossen rearrangement) | Fast | 60-75% |
Fmoc-OPhth | Low | Moderate | 85-92% |
Fmoc-2-Mbt | Negligible | Slow | 80-88% |
Achieving the thermodynamically challenging (2R,3S) configuration requires chiral auxiliaries or substrate-controlled reactions. A scalable route employs bicyclic N,O-acetal templates derived from N-Boc-l-isoserine methyl ester and 2,2,3,3-tetramethoxybutane under acid catalysis (0.2 eq. TsOH). This reaction proceeds via kinetic trapping of a five-membered oxazolidine intermediate, followed by O,O-acetalization, yielding two diastereomers (2S,7R,7aS)-2 (major) and (2S,7S,7aR)-3 (minor) in a 63:37 ratio. Quantum mechanical calculations confirm the major isomer’s stability (ΔG = –0.8 kcal/mol) due to minimized steric clashes between the methoxy group and N,O-acetal oxygen [4]. Diastereoselective alkylation is achieved using LHMDS/MeI at –78°C, with the bicyclic scaffold’s concave face directing electrophilic attack. Subsequent acid hydrolysis cleaves the auxiliary, furnishing enantiopure α-alkyl-β²,²-amino acids. Alternative routes include enzymatic resolution of racemic ethyl 3-phenylisoserinate or asymmetric epoxidation of cinnamoyl derivatives [4] [8].
Table 2: Diastereoselective Alkylation Outcomes
Chiral Auxiliary | Electrophile | Temperature | de (%) | Yield |
---|---|---|---|---|
Bicyclic N,O-acetal 2 | MeI | –78°C | >98 | 89% |
Bicyclic N,O-acetal 3 | BnBr | –40°C | 95 | 82% |
Racemic resolution remains practical for large-scale production. Key approaches include:
Solid-Phase Peptide Synthesis (SPPS) leverages Fmoc-(2R,3S)-3-phenylisoserine for automated assembly of taxol-side-chain analogs. Wang resins functionalized with hydroxymethylphenoxy groups enable ester linkage, while Fmoc deprotection employs 2% DBU/5% piperazine/NMP to suppress diketopiperazine formation at Ser/Pro motifs [9]. Coupling efficiencies exceed 98% using HOBt/DIC activation. However, sterically congested sequences may require microwave-assisted synthesis (50°C, 30 min).Solution-Phase Synthesis suits small-scale intermediates. Key advantages include:
Table 4: Synthesis Phase Comparison
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Scale | Millimole (0.01–0.1 mmol) | Gram to kilogram |
Coupling Yield | >98% per step | 70–90% per step |
DKP Risk | Moderate (suppressed by DBU) | Low |
Purification | On-resin washing; Final HPLC | Column chromatography/crystallization |
Typical Application | Peptide taxoids, foldamers | Ester salts, acylated derivatives |
Critical intermediates optimize stability and reactivity:
Table 5: Intermediate Properties and Applications
Intermediate | Physical Form | Key Application | Stability |
---|---|---|---|
Methyl ester HCl salt | White crystals | Amidation/ester hydrolysis | >24 months at 4°C |
Acetate salt | Hygroscopic powder | Direct Fmoc protection | 12 months (desiccated) |
Fmoc-(2R,3S)-phenylisoserine | Amorphous solid | Automated peptide synthesis | Limited in DMSO |
Concluding Remarks
The strategic deployment of Fmoc protection, stereocontrolled syntheses, and optimized intermediates collectively establish (2R,3S)-Fmoc-3-phenylisoserine as a pivotal building block in peptide therapeutics and foldamer design. Future advances will likely focus on catalytic asymmetric methods and continuous-flow purification to enhance sustainability.
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0